molecular formula C14H12N4S B2818587 4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione CAS No. 440322-34-9

4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione

Cat. No. B2818587
CAS RN: 440322-34-9
M. Wt: 268.34
InChI Key: MPCOOYYXSNRFIP-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethylamino and quinazoline are both important structures in medicinal chemistry. They are often found in bioactive compounds, including those with anticancer, antiviral, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or coupling reactions . The exact method would depend on the specific substituents and the desired product.


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography , NMR , and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can affect the compound’s solubility in different solvents .

Scientific Research Applications

Organic Synthesis

Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis . They are used in the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .

Medicinal Chemistry

Quinazolines have a wide range of biological and pharmacological properties, making them valuable in medicinal chemistry . They are found in several natural products, pharmaceuticals, functional organic materials, and agrochemicals .

Antifungal Activity

Quinazoline derivatives have been reported to show significant antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

Quinazoline derivatives have also been reported to show anticancer activity . They could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Activity

Quinazoline derivatives have been reported to show anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antibacterial Activity

Quinazoline derivatives have been reported to show antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antioxidant Activity

Quinazoline derivatives have been reported to show antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs.

Antiviral Activity

Quinazoline derivatives have been reported to show antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future research directions for similar compounds could involve exploring their potential as therapeutic agents, particularly as inhibitors of protein kinases . Further studies could also investigate the synthesis of new derivatives and their biological activities.

properties

IUPAC Name

4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-12-6-2-1-5-11(12)13(18-14)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCOOYYXSNRFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione

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